molecular formula C25H21N3O5S B11216212 N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B11216212
M. Wt: 475.5 g/mol
InChI Key: WBNBQTWJSGZHSU-UHFFFAOYSA-N
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Description

The compound N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide features a quinazolinone core fused with a [1,3]dioxolo ring, a sulfanylidene (C=S) group at position 6, and a benzamide moiety substituted with a 4-methoxybenzyl group. Its structural complexity arises from the integration of heterocyclic, sulfhydryl, and aromatic functionalities. This analysis compares its structural, synthetic, and physicochemical properties with related compounds, leveraging data from diverse synthetic and characterization studies.

Properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C25H21N3O5S/c1-31-18-8-4-15(5-9-18)12-26-23(29)17-6-2-16(3-7-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34)

InChI Key

WBNBQTWJSGZHSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached using Friedel-Crafts alkylation.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.

    Reduction: Reduction reactions can target the quinazolinone core or the benzamide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Characteristics

The compound's molecular formula is C23H25N3O5SC_{23}H_{25}N_{3}O_{5}S, with a molecular weight of approximately 455.53 g/mol. The presence of a methoxyphenyl group and a quinazolin derivative contributes to its reactivity and biological activity. The compound can undergo various reactions typical of amides and quinazoline derivatives, which may allow for further functionalization and optimization for specific applications .

Anticancer Activity

Research indicates that compounds with similar structures to N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Case Study:
A study on related quinazolin derivatives demonstrated their effectiveness against human cancer cell lines, highlighting their potential as lead compounds for the development of new anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar quinazoline derivatives have shown the ability to reduce inflammation markers in vitro and in vivo, suggesting that this compound could be beneficial in treating inflammatory diseases such as arthritis or colitis .

Case Study:
Research focusing on the synthesis of new quinazolin derivatives reported significant anti-inflammatory activity in animal models, indicating the therapeutic potential of this class of compounds .

Antimicrobial Properties

This compound may also possess antimicrobial properties. Compounds with similar structural motifs have been shown to exhibit activity against various bacteria and fungi, making them candidates for further pharmacological studies aimed at developing new antibiotics .

Case Study:
In a study evaluating the antimicrobial efficacy of related compounds, several demonstrated potent activity against resistant strains of bacteria, suggesting that this compound could be explored as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of “N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline.
  • Substituents :
    • A benzamide group at position 4, substituted with a 4-methoxybenzyl moiety.
    • Sulfanylidene (C=S) at position 6 and a fused dioxolo ring.
Analog 1: 1,2,4-Triazole-3(4H)-thiones [7–9] ()
  • Core : 1,2,4-Triazole with a thione group.
  • Substituents :
    • 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
  • Key Difference: Lacks the quinazolinone-dioxolo system but shares the C=S group, which stabilizes tautomeric equilibria (thione vs. thiol forms) .
Analog 2: 4-Methoxybenzamide Derivatives ()
  • Core : Simple benzamide.
  • Substituents: 3-((Dimethylamino)methyl)-4-hydroxyphenyl and 4-methoxyphenyl groups.
  • Key Difference: No heterocyclic core but retains the 4-methoxybenzamide motif, emphasizing substituent-driven bioactivity .
Analog 3: Quinazolin-4(3H)-one Derivatives ()
  • Core: Quinazolinone with tetrahydro or dioxolo rings.
  • Substituents :
    • Methoxyphenyl, sulfonyl, or nitrobenzyl groups (e.g., in ).
  • Key Similarity: Shared quinazolinone scaffold but divergent substituents (e.g., nitro groups in ) affecting electronic properties .
Target Compound
  • Likely synthesized via: Quinazolinone Core Formation: Friedel-Crafts or cyclocondensation reactions. Benzamide Coupling: Amide bond formation using coupling agents (e.g., HBTU, DIPEA), as seen in –6 .
Analog 1 ()
  • Synthesized via:
    • Hydrazinecarbothioamide intermediates.
    • Base-mediated cyclization to 1,2,4-triazole-thiones.
  • Contrast : Uses α-halogenated ketones for S-alkylation, differing from the target compound’s benzamide coupling .
Analog 3 ()
  • Employs multi-step functionalization:
    • Suzuki-Miyaura coupling for aryl group introduction.
    • Thioether formation via nucleophilic substitution.
  • Similarity : Shared use of heterocyclic core derivatization .

Physicochemical Properties

Property Target Compound (Inferred) Analog 1 () Analog 3 ()
XlogP ~4.7 (calc.) 3.1–3.5 4.7 (reported)
TPSA (Ų) 161 85–95 161
Hydrogen Bond Donors 1 1–2 1
Rotatable Bonds 12 5–7 12
  • Key Insight : The target compound and analog share high lipophilicity (XlogP) and polar surface area (TPSA), suggesting similar solubility and membrane permeability challenges .

Spectral Characterization

  • IR Spectroscopy :
    • Target compound’s C=S vibration expected at ~1247–1255 cm⁻¹, consistent with Analog 1’s thione tautomers (absence of νS-H at 2500–2600 cm⁻¹) .
    • Benzamide C=O stretch (~1660 cm⁻¹) aligns with –6 .
  • NMR: Quinazolinone protons resonate in aromatic regions (δ 7.0–8.5 ppm), similar to ’s quinazolin-4(3H)-one derivatives .

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups that may enhance its selectivity towards specific biological targets. Its molecular formula is C23H25N3O5S, with a molecular weight of approximately 650.7 g/mol. The structure includes a methoxyphenyl group and a quinazoline derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, quinazoline derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding protein (PBP)2a, leading to enhanced activity of β-lactam antibiotics that are typically ineffective against MRSA .

Table 1: Antibacterial Activity of Related Quinazoline Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound 12.0MRSA
Compound 24.0E. coli
N-(4-methoxyphenyl)methyl derivativeTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structural features have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and gastrointestinal diseases .

Case Studies and Research Findings

  • Quinazoline Derivatives : A study on various quinazoline derivatives revealed that certain modifications significantly enhance antibacterial activity. The presence of specific substituents was correlated with improved binding affinity to bacterial enzymes .
  • Synergistic Effects : Further research indicated that combining quinazoline derivatives with existing antibiotics could lead to synergistic effects, improving treatment outcomes against resistant strains .
  • In Vitro Assays : In vitro assays have shown that modifications in the side chains of quinazoline derivatives can affect their antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

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